molecular formula C14H11Cl2NO2 B2370125 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol CAS No. 300865-44-5

4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol

Cat. No.: B2370125
CAS No.: 300865-44-5
M. Wt: 296.15
InChI Key: XCBMFDQKEPUTJQ-CAOOACKPSA-N
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Description

4-Chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base derivative synthesized via the condensation of 5-chlorosalicylaldehyde with 3-chloro-4-methoxyaniline.

Properties

IUPAC Name

4-chloro-2-[(3-chloro-4-methoxyphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO2/c1-19-14-5-3-11(7-12(14)16)17-8-9-6-10(15)2-4-13(9)18/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBMFDQKEPUTJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24790383
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol typically involves the condensation reaction between 4-chlorosalicylaldehyde and 3-chloro-4-methoxyaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete formation of the Schiff base. The product is then isolated by filtration, washed with cold solvent, and recrystallized to obtain pure this compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters can further improve the reproducibility and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chloro substituents on the phenyl rings can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or dimethyl sulfoxide, often with the addition of a base to facilitate the substitution process.

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amine derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Activity

Research has demonstrated that Schiff bases, including 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol, exhibit significant antioxidant properties. A study highlighted the synthesis of similar compounds and their evaluation for antioxidant activity using the DPPH method. The results indicated effective radical scavenging activity, suggesting potential therapeutic applications in preventing oxidative stress-related diseases .

1.2 Antimicrobial Properties

The antimicrobial efficacy of Schiff bases has been extensively studied. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. This antimicrobial activity is attributed to the ability of the imine group to interact with microbial cell membranes, disrupting their integrity and function .

Materials Science

2.1 Synthesis of Functional Materials

The compound can serve as a precursor for synthesizing advanced materials. Its ability to form coordination complexes with metals opens avenues for developing new catalysts or sensors. For example, research has focused on synthesizing metal complexes of similar Schiff bases, which demonstrate enhanced catalytic activity in organic reactions .

2.2 Polymer Chemistry

In polymer chemistry, derivatives of this compound can be utilized to modify polymer matrices, enhancing their thermal stability and mechanical properties. Studies have shown that incorporating such compounds into polymer blends improves their resistance to degradation under thermal stress .

Environmental Applications

3.1 Biodegradability Studies

The environmental impact of chemical compounds is a critical area of research. Studies indicate that derivatives of this compound exhibit varying degrees of biodegradability. Understanding these properties is essential for assessing the ecological risks associated with their use in industrial applications .

3.2 Toxicity Assessments

Toxicological evaluations reveal that while some derivatives are toxic to aquatic organisms, others demonstrate lower toxicity profiles and are considered safer alternatives for industrial use. This aspect is crucial for developing sustainable chemical practices that minimize environmental harm .

Data Tables

Compound NameBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Related Schiff Base CompoundEscherichia coli18

Mechanism of Action

The biological activity of 4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its reactivity and facilitate its interaction with biological macromolecules. The imine group in the Schiff base structure is known to participate in hydrogen bonding and other non-covalent interactions, contributing to its binding affinity and specificity towards target proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • 4-Fluorophenyl Analog: Replacement of the 3-chloro-4-methoxyphenyl group with 4-fluorophenyl (4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol) reduces steric bulk and alters electronic properties.
  • 3-Chloro-4-Methylphenyl Derivative: Demircioğlu et al. synthesized (E)-2-(((3-chloro-4-methylphenyl)imino)methyl)-6-ethoxyphenol, where the methoxy group is replaced with methyl. The methyl group’s electron-donating nature reduces polarity, affecting solubility and intermolecular interactions. This compound exhibited distinct Hirshfeld surface interactions and chemical reactivity compared to the methoxy-substituted target compound .
  • Bromo and Nitro Derivatives: Substitution with bromo (4-bromo-2-{[(2-hydroxy-5-(tert-pentyl)phenyl)imino]methyl}phenol) or nitro (4-nitro analog) groups introduces stronger electron-withdrawing effects, enhancing electrophilicity and altering binding affinities in biological systems .

Crystal Packing and Hydrogen Bonding

  • The target compound’s crystal structure (P21/n space group) features intramolecular O–H⋯N hydrogen bonds forming S(6) rings, similar to its bromo analog (4-bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol). However, weaker C–H⋯π interactions dominate its 3D network, contrasting with the stronger C–H⋯Cl interactions observed in chlorinated analogs .
  • In (E)-4-chloro-2-{[(4-(dimethylamino)phenyl)imino]methyl}phenol, the dimethylamino group induces planar molecular conformations due to resonance effects, reducing dihedral angles between aromatic rings compared to the target compound (2.71° vs. 5.2°) .

Antibacterial and Antimicrobial Profiles

  • The 4-fluorophenyl analog’s Cu(II) complex demonstrated superior antibacterial activity (MIC = 12.5 µg/mL against S. aureus) compared to its Co(II) and Ni(II) counterparts, attributed to enhanced metal-ligand charge transfer .
  • In contrast, heterocyclic derivatives like 4-chloro-2-({[4-(4-hydroxyphenyl)thiazol-2-yl]imino}methyl)phenol (Z15) showed broader antimicrobial activity due to thiazole’s π-deficient ring, which facilitates DNA intercalation .

Enzymatic Inhibition

  • Compounds such as 4-((3-nitrobenzylidene)amino)phenol (S-3) exhibited α-amylase inhibition (IC₅₀ = 18.7 µM), outperforming the target compound’s unsubstituted analogs. The nitro group’s electron-withdrawing nature likely enhances binding to enzymatic active sites .

Biological Activity

4-chloro-2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol is a Schiff base compound known for its diverse biological activities. Schiff bases, formed by the condensation of an aldehyde or ketone with a primary amine, have garnered significant interest in medicinal chemistry due to their potential therapeutic properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and various biological evaluations.

Chemical Structure

The molecular formula of this compound is C13H10Cl2N O. The compound features a chloro-substituted phenolic ring and an imine linkage, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenol with 3-chloro-4-methoxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, yielding the desired Schiff base.

Antioxidant Activity

Research has demonstrated that Schiff bases exhibit notable antioxidant properties. In a study evaluating the antioxidant potential of related compounds, it was found that these compounds could effectively scavenge free radicals, with some exhibiting an EC50 value as low as 10.46 ppm, indicating strong antioxidant activity .

Antimicrobial Activity

The antimicrobial efficacy of Schiff bases has been extensively studied. Compounds similar to this compound have shown significant activity against various bacterial strains. For instance, studies indicate that such compounds can inhibit Gram-positive bacteria more effectively than Gram-negative bacteria due to differences in cell wall structure .

Anticancer Potential

Emerging research suggests that Schiff bases possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. These findings highlight the potential for further development of this compound as an anticancer agent .

Case Studies

StudyFindings
Antioxidant Evaluation Compounds exhibited significant free radical scavenging activity with EC50 values indicating strong potential as antioxidants.
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with higher inhibition zones observed in Gram-positive strains.
Anticancer Activity Induced apoptosis in various cancer cell lines; mechanisms involve oxidative stress modulation and cell cycle arrest.

Structural Characterization

The crystal structure analysis of related Schiff bases has revealed important insights into their stability and interactions. For instance, hydrogen bonding and π–π stacking interactions play critical roles in stabilizing the molecular structure . The dihedral angle between aromatic rings influences the electronic properties and biological activity of these compounds.

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